molecular formula C11H16O3S B13063918 1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid

1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13063918
M. Wt: 228.31 g/mol
InChI Key: HGYYKDCHSKQGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclohexylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.

    Introduction of the Cyclohexylsulfanyl Group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a cyclohexylsulfanyl group. This can be achieved using nucleophilic substitution reactions with cyclohexylthiol as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclobutane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyclohexylthiol, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The cyclohexylsulfanyl group and the carboxylic acid group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the cyclohexylsulfanyl group, making it less hydrophobic.

    Cyclohexylsulfanyl acetic acid: Contains a similar sulfanyl group but lacks the cyclobutane ring.

    3-Oxocyclobutane-1-carboxylic acid: Lacks the cyclohexylsulfanyl group.

Uniqueness

1-(Cyclohexylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, the cyclohexylsulfanyl group, and the carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

1-cyclohexylsulfanyl-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H16O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h9H,1-7H2,(H,13,14)

InChI Key

HGYYKDCHSKQGLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2(CC(=O)C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.